

Environmental fate and degradation pathways of mecoprop

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2-Methylphenoxy)propanoic acid

Cat. No.: B181028

[Get Quote](#)

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Mecoprop

Introduction

Mecoprop, chemically known as 2-(4-chloro-2-methylphenoxy)propanoic acid (MCPP), is a selective, post-emergence phenoxy herbicide with a long history of use in agriculture and turf management.^[1] It is primarily employed to control broadleaf weeds in cereal crops like wheat and barley, as well as on sports turf and ornamentals.^[1] Mecoprop functions as a synthetic auxin, a plant hormone mimic that induces uncontrolled growth, ultimately leading to the death of susceptible plants.^[1]

Chemically, mecoprop exists as a racemic mixture of two stereoisomers: the (R)-(+)-enantiomer and the (S)-(-)-enantiomer. The herbicidal activity is almost exclusively associated with the (R)-(+)-isomer, now commonly referred to as mecoprop-P.^{[2][3]} This stereospecificity is critical, as the environmental degradation of the two enantiomers can differ significantly, a key consideration for risk assessment and residue analysis.

Due to its high water solubility and mobility, mecoprop is frequently detected in surface and groundwater, making a thorough understanding of its environmental behavior essential for researchers, regulators, and environmental scientists.^{[4][5][6]} This guide provides a detailed examination of the transport mechanisms, degradation pathways, and analytical methodologies pertinent to the study of mecoprop in the environment.

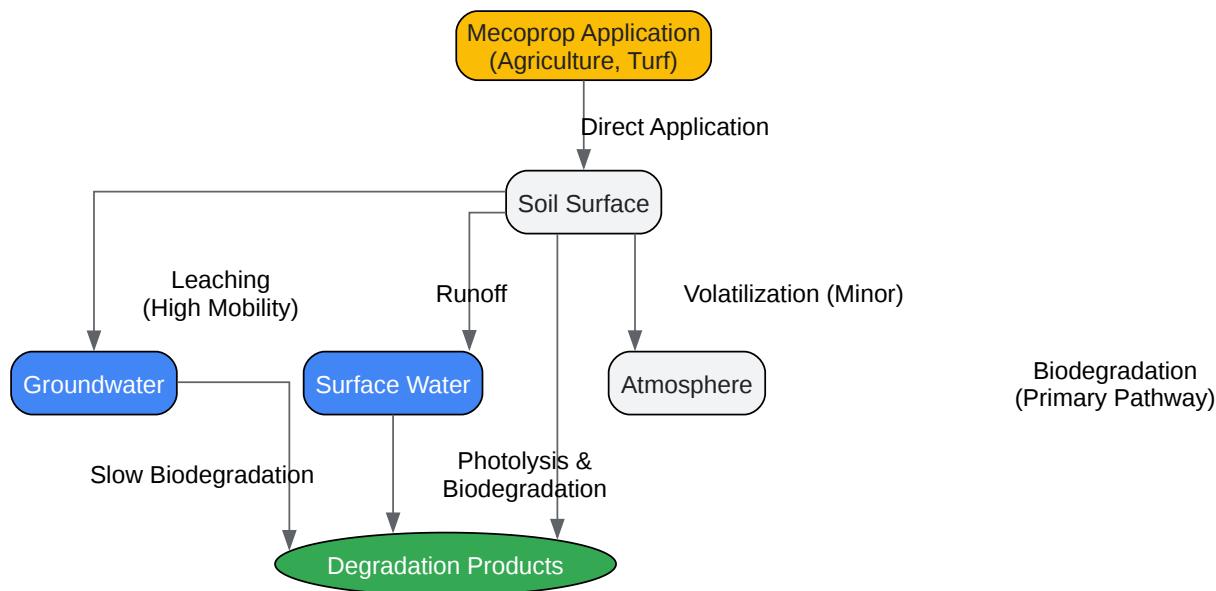
Physicochemical Properties

The environmental behavior of a pesticide is fundamentally governed by its physical and chemical properties. Mecoprop is an acidic compound, and its properties, particularly its high water solubility and low vapor pressure, dictate its movement and partitioning in the environment.

Property	Value	Source
Chemical Name	2-(4-chloro-2-methylphenoxy)propanoic acid	[1]
CAS Number	7085-19-0 (acid)	[1]
Molecular Weight	214.6 g/mol	[1]
Appearance	Odorless, white to light brown crystalline solid	[1]
Water Solubility	620 mg/L (at 20°C)	[1] [6]
Vapor Pressure	1.2×10^{-5} mm Hg (at 25°C)	[7]
pKa	3.78	[7]
Log Koc	1.3 - 2.5 (Koc: 20 - 316 mL/g)	[7] [8]

Note: The pKa of 3.78 indicates that in most environmental soils and waters (pH > 4), mecoprop will exist predominantly in its anionic form, which enhances its water solubility and mobility.

Part 1: Environmental Fate and Mobility


The fate of mecoprop in the environment is a dynamic process involving its transport and persistence in different environmental compartments. Its high mobility is a primary environmental concern.

Soil Compartment

- **Sorption and Mobility:** Mecoprop exhibits very high mobility in most soil types.[1][9] Its organic carbon-water partition coefficient (Koc) is low, indicating weak adsorption to soil particles.[7][8] Consequently, mecoprop does not bind strongly to soil and is prone to movement with soil water. Adsorption is positively correlated with the organic matter or humus content of the soil; soils with higher organic content will retard its movement more effectively.[1][4][10] However, even in these soils, its mobility is considered high.
- **Leaching:** The combination of high water solubility and weak sorption gives mecoprop a significant potential to leach through the soil profile and into groundwater.[1][9] While its relatively rapid biodegradation can mitigate this risk, detections in groundwater across Europe confirm that leaching is a significant transport pathway.[4][9]
- **Persistence:** The primary mechanism for mecoprop dissipation in soil is biodegradation.[9][10] Its persistence, often measured as a half-life (DT50), is variable and depends on soil type, temperature, moisture, and microbial activity. Reported soil half-lives generally range from 3 to 21 days, though they can be longer under conditions unfavorable to microbial activity.[7][9]

Aquatic Compartment

- **Surface Water:** Mecoprop can enter surface water bodies through runoff from treated agricultural fields or turf, especially when rainfall occurs shortly after application. Its high solubility ensures it is readily transported in the dissolved phase.
- **Groundwater:** As a mobile and relatively persistent herbicide, mecoprop is frequently detected in groundwater, often as a result of its use in agriculture and its disposal in landfills.[4][5][6] Once in an aquifer, particularly under anaerobic conditions where degradation is slower, mecoprop can be highly persistent.[5]

[Click to download full resolution via product page](#)

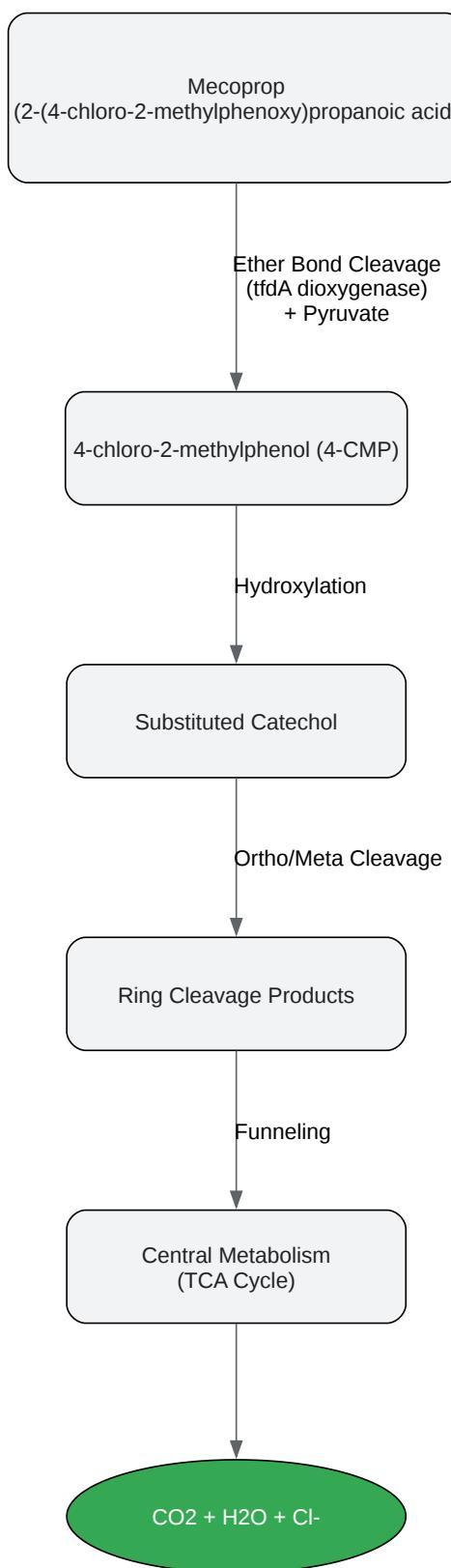
Figure 1: Conceptual diagram of the environmental fate and transport pathways for mecoprop.

Part 2: Degradation Pathways

The breakdown of mecoprop in the environment occurs through both abiotic and biotic processes, with microbial degradation being the most significant pathway.

Abiotic Degradation

- Hydrolysis: Mecoprop is chemically stable to hydrolysis under typical environmental pH conditions.[1][9] This lack of hydrolytic degradation contributes to its persistence in water in the absence of light or microbial activity.
- Photodegradation (Photolysis): In aqueous environments, mecoprop undergoes slow degradation when exposed to sunlight. One study reported a photolysis half-life of 83 days under artificial light.[9] However, more recent data suggests aqueous photolysis can be


relatively rapid in natural sunlight, with a DT50 of 3.4 to 4.7 days, forming o-cresol as the major metabolite.[11] The discrepancy highlights the importance of experimental conditions (light source, water matrix) in determining photolysis rates. Advanced oxidation processes, such as photocatalytic degradation using titanium dioxide (TiO_2), have also been shown to effectively degrade mecoprop.[12][13]

Biotic Degradation

Biodegradation is the predominant mechanism for the dissipation of mecoprop in soil and water.[4][10] This process is primarily carried out by soil microorganisms, which use the herbicide as a source of carbon and energy.

- Mechanism of Action: The key initial step in the microbial degradation of mecoprop and other phenoxy herbicides is the cleavage of the ether linkage that connects the aromatic ring to the propionic acid side chain.[10] This reaction is catalyzed by an α -ketoglutarate-dependent dioxygenase enzyme, which is frequently encoded by the *tfda* gene.[10][14]
- Degradation Pathway and Metabolites:
 - Ether Cleavage: The initial enzymatic attack cleaves the ether bond, releasing the side chain as pyruvate and forming the primary metabolite, 4-chloro-2-methylphenol (4-CMP). [4][10]
 - Hydroxylation: The 4-CMP intermediate is then hydroxylated by microbial enzymes.
 - Ring Cleavage: Following hydroxylation, the aromatic ring becomes unstable and is cleaved, a critical step in the detoxification and mineralization of the compound.[4][15]
 - Mineralization: The resulting smaller organic molecules are further processed through central metabolic pathways (e.g., the TCA cycle), ultimately being converted to carbon dioxide, water, and chloride ions.[15]
- Enantioselectivity: A crucial aspect of mecoprop's biodegradation is its enantioselectivity. Since only the (R)-isomer is herbicidally active, its preferential degradation is environmentally desirable.

- Under aerobic conditions and at environmentally relevant concentrations, microorganisms often exhibit preferential degradation of the (R)-(+)-enantiomer.[16][17]
- This selectivity implies that the microbial enzymes responsible for the initial degradation step have a stereospecific active site that fits the (R)-isomer more effectively.
- Interestingly, under different conditions, such as higher concentrations or in anaerobic environments, preferential degradation of the (S)-(-)-enantiomer has been observed, suggesting the involvement of different microbial communities or enzymatic systems.[17]
- Microbial Communities: The degradation of mecoprop is often not accomplished by a single microbial species but by a synergistic community.[18][19] Studies have isolated consortia comprising species of *Pseudomonas*, *Alcaligenes*, and *Acinetobacter* that can collectively mineralize the herbicide.[18] While some pure cultures can degrade mecoprop, they often require a period of adaptation.[20]

[Click to download full resolution via product page](#)**Figure 2:** Generalized microbial degradation pathway of mecoprop.

Part 3: Experimental Methodologies

Investigating the environmental fate of mecoprop requires robust and validated analytical methods. The choice of methodology depends on the research question, the environmental matrix (soil, water), and the required level of sensitivity and specificity.

Protocol 1: Aerobic Soil Degradation Study (OECD 307 Guideline Approach)

This protocol outlines a typical laboratory experiment to determine the rate of aerobic degradation of mecoprop in soil. The causality behind this design is to isolate microbial degradation from other processes like leaching and photolysis by using a controlled, dark environment.

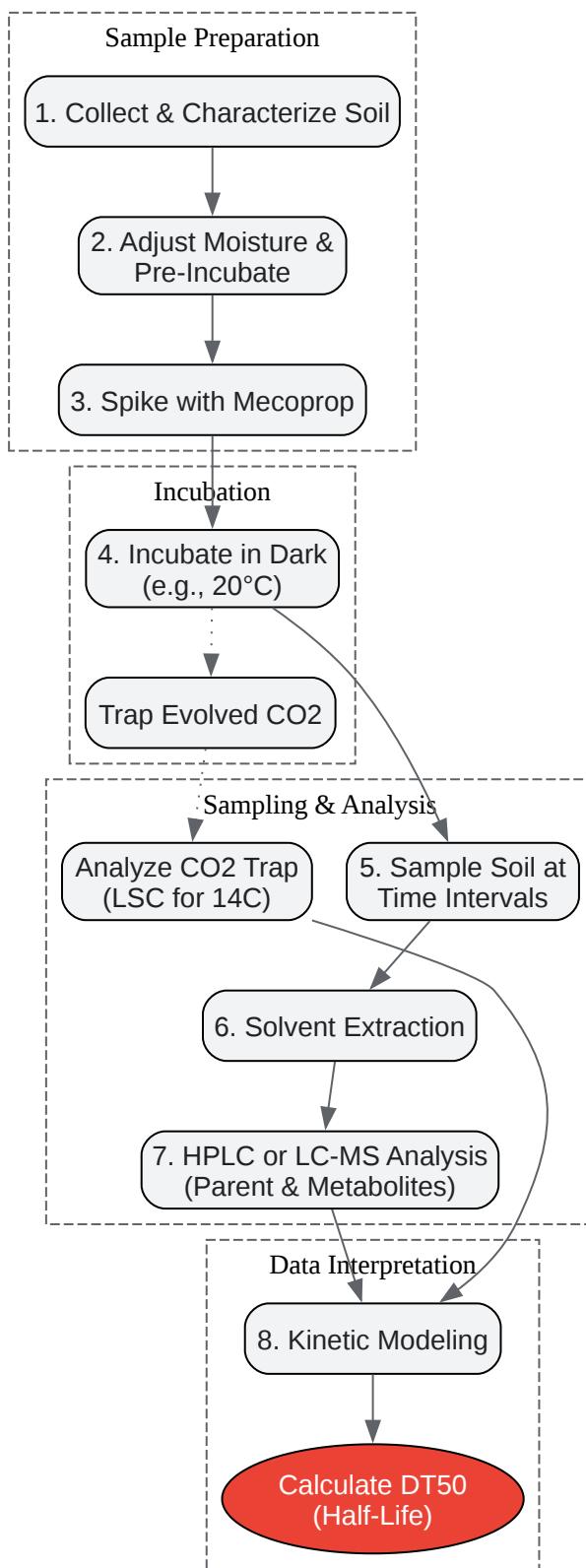
- Soil Collection and Characterization:
 - Collect fresh topsoil from a site with no recent history of phenoxy herbicide application.
 - Sieve the soil (e.g., 2 mm) to remove stones and debris.
 - Characterize the soil for key properties: texture (sand/silt/clay content), pH, organic carbon content, and microbial biomass. This is crucial for interpreting and comparing results.
- Experimental Setup:
 - Adjust the soil moisture to 40-60% of its maximum water-holding capacity to ensure optimal microbial activity.
 - Pre-incubate the soil samples in the dark at a constant temperature (e.g., 20°C) for 7-14 days. This allows the microbial community to stabilize after sieving and handling.
 - Prepare a stock solution of mecoprop (analytical grade). For rate-of-degradation studies, using ¹⁴C-radiolabeled mecoprop is the gold standard as it allows for a full mass balance, including the quantification of non-extractable residues and mineralization to ¹⁴CO₂.
- Spiking and Incubation:

- Spike the soil samples with the mecoprop solution to achieve an environmentally relevant concentration. Ensure even distribution.
- Place the treated soil into incubation vessels (biometers) that allow for air exchange and trapping of evolved CO₂. A base trap (e.g., NaOH or KOH) is used to capture the ¹⁴CO₂ produced from mineralization.
- Incubate the vessels in the dark at a constant temperature (e.g., 20°C).

- Sampling and Analysis:
 - Sacrifice replicate vessels at predetermined time points (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).
 - At each time point, analyze the CO₂ traps for radioactivity using Liquid Scintillation Counting (LSC) to quantify mineralization.
 - Extract the soil samples using an appropriate solvent system (e.g., acetonitrile/water).
 - Analyze the extracts for the concentration of the parent mecoprop and its major degradation products using techniques described below.
- Data Analysis:
 - Plot the concentration of mecoprop over time.
 - Use kinetic modeling software to fit the data to an appropriate model (e.g., single first-order, SFO) and calculate the degradation half-life (DT50).

Protocol 2: Analysis of Mecoprop in Water Samples by HPLC-UV

This protocol provides a general method for the extraction and quantification of mecoprop from water, a common requirement for monitoring studies. The self-validating nature of this protocol comes from the use of certified reference standards for calibration and quality control samples to ensure accuracy and precision.


- Sample Preparation and Solid-Phase Extraction (SPE):

- Filter the water sample (e.g., 500 mL) to remove suspended solids.
- Acidify the sample to pH ~2.5 using an acid like HCl.[2] This converts the mecoprop anion to its neutral acid form, which is more effectively retained on the reversed-phase sorbent.
- Condition a C18 SPE cartridge (e.g., 500 mg) by passing methanol followed by acidified deionized water.[2]
- Load the acidified water sample onto the SPE cartridge at a slow, steady flow rate (~5 mL/min).[2]
- Wash the cartridge with deionized water to remove salts and polar interferences.
- Dry the cartridge thoroughly under vacuum.

- Elution and Reconstitution:
 - Elute the retained mecoprop from the SPE cartridge with a small volume (e.g., 5 mL) of a suitable organic solvent like methanol or acetonitrile.[2]
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a precise, known volume (e.g., 1 mL) of the HPLC mobile phase.[2]
- HPLC-UV Analysis:
 - Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a UV detector.
 - Mobile Phase: An isocratic or gradient mixture of an acidified aqueous buffer (e.g., water with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The acidic mobile phase keeps mecoprop in its protonated form for good chromatographic peak shape.
 - Detection: Monitor the UV absorbance at a wavelength where mecoprop absorbs strongly (e.g., ~230 nm or ~280 nm).

- Quantification: Create a calibration curve using certified analytical standards of mecoprop. Quantify the mecoprop in the sample by comparing its peak area to the calibration curve.

For higher sensitivity and confirmatory analysis, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after a derivatization step (e.g., methylation) are the preferred techniques.[2]

[Click to download full resolution via product page](#)

Figure 3: Experimental workflow for a laboratory-based aerobic soil degradation study.

Conclusion

The environmental fate of mecoprop is characterized by high mobility in soil and water, counterbalanced by its susceptibility to microbial degradation. Biodegradation is the single most important process determining its environmental persistence, proceeding through ether bond cleavage to form 4-chloro-2-methylphenol, followed by ring opening and mineralization. This process is notably enantioselective, with a preference for the herbicidally active (R)-isomer under aerobic conditions. Abiotic processes like hydrolysis are negligible, while photodegradation can contribute to its attenuation in sunlit surface waters. A comprehensive understanding of these pathways and the factors that influence them, supported by robust analytical methodologies, is essential for accurately assessing the environmental risks associated with the use of mecoprop and for developing strategies to mitigate its impact on water resources.

References

- EXTOXNET PIP - MECOPROP. [\[Link\]](#)
- Lappin, H. M., Greaves, M. P., & Slater, J. H. (1985). Degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy)propionic Acid] by a synergistic microbial community. *Applied and Environmental Microbiology*, 49(2), 429–433. [\[Link\]](#)
- Rodríguez-Cruz, M. S., Bælum, J., Sørensen, S. R., & Nybroe, O. (2009). Biodegradation of the herbicide mecoprop-p with soil depth and its relationship with class III tfdA genes. *Soil Biology and Biochemistry*. [\[Link\]](#)
- Beyond Pesticides.
- PubChem. Mecoprop Compound Summary. [\[Link\]](#)
- HELIX Chromatography. HPLC Methods for analysis of Mecoprop. [\[Link\]](#)
- Tett, V. A., Willetts, A. J., & Lappin-Scott, H. M. (1994). Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures. *FEMS Microbiology Ecology*. [\[Link\]](#)
- Environment Agency. (2005). Attenuation of mecoprop in the subsurface. [\[Link\]](#)
- Tett, V. A., Willetts, A. J., & Lappin-Scott, H. M. (1994). Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures. *FEMS Microbiology Ecology*, 14(3), 191-200. [\[Link\]](#)
- Lappin, H. M., Greaves, M. P., & Slater, J. H. (1985). Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community. *Applied and Environmental Microbiology*. [\[Link\]](#)
- Illinois State Water Survey. (2010). Pesticide Fate in the Environment: A Guide for Field Inspectors. [\[Link\]](#)

- Rodríguez-Cruz, M. S., Bælum, J., Sørensen, S. R., & Nybroe, O. (2009). Biodegradation of the herbicide mecoprop-p with soil depth and its relationship with class III tfdA genes. *Soil Biology and Biochemistry*, 41(11), 2255-2262. [\[Link\]](#)
- Buss, S. R., et al. (2006). Sorption of Mecoprop by two clay landfill liner materials: Oxford Clay and Mercia Mudstone.
- Ecotox Centre. (2019). EQS - Ecotox Centre proposal for: Mecoprop-P. [\[Link\]](#)
- Buss, S. R., et al. (2005). A review of mecoprop attenuation in the subsurface.
- World Health Organization. (2004).
- Foundation for Water Research. (1993). Determination of the Enantiomeric Forms of Mecoprop. [\[Link\]](#)
- Muneer, M., et al. (2010). Photocatalytic Degradation of Mecoprop and Clopyralid in Aqueous Suspensions of Nanostructured N-doped TiO₂. *PubMed*. [\[Link\]](#)
- Muneer, M., et al. (2010). Photocatalytic Degradation of Mecoprop and Clopyralid in Aqueous Suspensions of Nanostructured N-doped TiO₂. *PMC*. [\[Link\]](#)
- Badawi, N., et al. (2016). Degradation and enantiomeric fractionation of mecoprop in soil previously exposed to phenoxy acid herbicides - New insights for bioremediation. *Science of The Total Environment*, 569-570, 114-121. [\[Link\]](#)
- Habibi-Yangjeh, A., et al. (2006). Visible-light-induced photocatalytic degradation of herbicide mecoprop in aqueous suspension of TiO₂.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dwi-production-files.s3.eu-west-2.amazonaws.com [dwi-production-files.s3.eu-west-2.amazonaws.com]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mecoprop | C₁₀H₁₁ClO₃ | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. isws.illinois.edu [isws.illinois.edu]
- 9. beyondpesticides.org [beyondpesticides.org]
- 10. researchgate.net [researchgate.net]
- 11. oekotoxzentrum.ch [oekotoxzentrum.ch]
- 12. Photocatalytic degradation of mecoprop and clopyralid in aqueous suspensions of nanostructured N-doped TiO₂ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Degradation and enantiomeric fractionation of mecoprop in soil previously exposed to phenoxy acid herbicides - New insights for bioremediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy)propionic Acid] by a synergistic microbial community - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Environmental fate and degradation pathways of mecoprop]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181028#environmental-fate-and-degradation-pathways-of-mecoprop>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com